

Toxicological Profile of C9 Branched Alkanes: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethylheptane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of C9 branched alkanes. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed information on the toxicity of these compounds, the methodologies used for their assessment, and visual representations of experimental workflows.

Introduction

C9 branched alkanes are a group of saturated hydrocarbons with the chemical formula C₉H₂₀. They exist as numerous isomers, with varying degrees of branching in their carbon skeletons. These compounds are common components of gasoline and other petroleum-derived solvents. [1] Due to their widespread industrial use and potential for human exposure, a thorough understanding of their toxicological profile is essential. This guide summarizes the available data on the acute, subchronic, genotoxic, and reproductive toxicity of C9 branched alkanes.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for C9 branched alkanes and related hydrocarbon mixtures. Data for specific isomers are presented where available; however, much of the existing data pertains to complex hydrocarbon mixtures.

Table 1: Acute Toxicity Data

Substance	Test Species	Route	Endpoint	Value	Reference(s)
2,2,4-Trimethylpentane (Isooctane)	Rat	Oral	LD50	>5,000 mg/kg	[2]
	Rabbit	Dermal	LD50	>2,000 mg/kg	[2]
	Rat	Inhalation (vapour)	LC50	>33.52 mg/L/4h	[2]
n-Nonane	Rat	Inhalation	LC50	4467 ± 189 ppm (8 hours)	[3]
C9-C12 Alkanes Mixture	Rat	Oral	LD50	>5000 mg/kg	[4]
Rabbit	Dermal	LD50	>4 mg/kg (likely a typo in source, expected to be >2000 mg/kg)	[4]	
Rat	Inhalation (vapours)	LC50	>13.1 mg/L (4 hours)	[4]	

Table 2: Repeated Dose Toxicity Data

Substance	Test Species	Route	Duration	Endpoint	Value	Reference(s)
C9 Aromatic Hydrocarbon on Solvents	Rat	Oral	90-day	NOAEL	600 mg/kg/day	[5]
C8-C18 Branched and Linear Alkanes	Rat	Oral	18 weeks	NOAEL	1000 mg/kg bw/day	[6]
2,2,5-Trimethylhexane	Rat	Oral	4-week	-	Caused changes in renal tubules and weight loss	[7]

Table 3: Genotoxicity Data

Substance	Assay	Test System	Metabolic Activation	Result	Reference(s)
C9-C12 Alkanes Mixture	In vitro Gene Mutation	Not specified	Not specified	Negative	[4]
C8-C18 Branched and Linear Alkanes	Not specified	Not specified	Not specified	Not considered to be genotoxic	[6]

Table 4: Reproductive and Developmental Toxicity Data

Substance	Test Species	Route	Study Type	Endpoint	Value	Reference(s)
C9-C14 Aliphatic (<2% aromatic) Hydrocarbon Fluids	Rat	Oral	Combined Repeated Dose/Reproductive/Developmental Toxicity Screening (OECD 422)	NOAEL (Reproductive & Developmental)	1000 mg/kg/day	[8][9]
C9-C14 Aliphatic (2-25% aromatic) Hydrocarbon Fluids	Rat	Inhalation	Reproductive/Developmental Toxicity Screening (OECD 421)	NOAEL (Reproductive & Developmental)	≥300 ppm (1720 mg/m ³)	[8][9]
C8-C18 Branched and Linear Alkanes	Rat	Oral	Reproductive/Developmental Toxicity	NOAEL (Reproductive & Developmental)	1000 mg/kg bw/day	[6]
Di-(C7-C9 alkyl) phthalate (D79P)	Rat	Oral	Developmental Toxicity	NOAEL (Maternal)	1000 mg/kg/day	[10]
NOAEL (Developmental)	500 mg/kg/day	[10]				

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for key toxicological assessments.

Acute Toxicity Testing

Acute toxicity studies are designed to assess the adverse effects that occur within a short time of administration of a single dose of a substance.

- **Oral Toxicity (OECD 420, 423):** In the acute oral toxicity test, the test substance is administered by gavage to fasted animals, typically rats.[\[11\]](#)[\[12\]](#) In the Fixed Dose Procedure (OECD 420), a stepwise dosing procedure is used with a small number of animals of a single sex (usually females) at each of the defined dose levels (5, 50, 300, and 2000 mg/kg).[\[11\]](#) The Acute Toxic Class Method (OECD 423) also uses a stepwise procedure with three animals of a single sex per step at defined dose levels.[\[12\]](#) The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[11\]](#)[\[12\]](#) A gross necropsy is performed on all animals at the end of the study.[\[11\]](#)[\[12\]](#)
- **Dermal Toxicity (OECD 402):** For acute dermal toxicity testing, the test substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animal, usually a rat or rabbit.[\[13\]](#)[\[14\]](#) The application site is covered with a porous gauze dressing for a 24-hour exposure period.[\[13\]](#)[\[14\]](#) Animals are observed for 14 days for signs of toxicity and mortality.[\[14\]](#)
- **Inhalation Toxicity (OECD 403):** In an acute inhalation toxicity study, animals, preferably rats, are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period, typically 4 hours.[\[15\]](#)[\[16\]](#) The study can be conducted as a traditional LC50 test with at least three concentration levels or as a Concentration x Time (C x t) protocol.[\[15\]](#) [\[17\]](#) Animals are observed for at least 14 days for signs of toxicity and mortality.[\[17\]](#)

Repeated Dose Toxicity Testing

Repeated dose toxicity studies are designed to evaluate the adverse toxicological effects resulting from repeated daily exposure to a substance over a specified period.

- **Subchronic Oral Toxicity (OECD 408):** In a 90-day subchronic oral toxicity study, the test substance is administered daily in graduated doses to several groups of rodents (typically rats) for 90 days.^{[2][18]} The administration is usually via oral gavage or in the diet/drinking water.^[2] Throughout the study, animals are observed for clinical signs of toxicity, and data on body weight and food/water consumption are collected.^[2] At the end of the study, hematology, clinical biochemistry, and a full histopathological examination of organs and tissues are performed to identify any treatment-related effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).^[2]

Genotoxicity Testing

Genotoxicity assays are used to detect substances that can induce genetic damage.

- **Bacterial Reverse Mutation Test (Ames Test; OECD 471):** This in vitro test uses strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).^{[8][19]} The bacteria are exposed to the test substance, both with and without a metabolic activation system (S9 mix).^{[8][19]} If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.^{[8][19]}
- **In Vitro Mammalian Cell Gene Mutation Test (OECD 476):** This assay detects gene mutations induced by chemical substances in cultured mammalian cells.^{[7][20]} The test measures mutations at specific genetic loci, such as the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene.^{[7][20]}
- **In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):** This in vivo test assesses the potential of a substance to cause chromosomal damage.^{[10][21]} The test substance is administered to animals (usually rodents), and bone marrow or peripheral blood is collected.^{[10][21]} The cells are analyzed for the presence of micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.^{[10][21]}

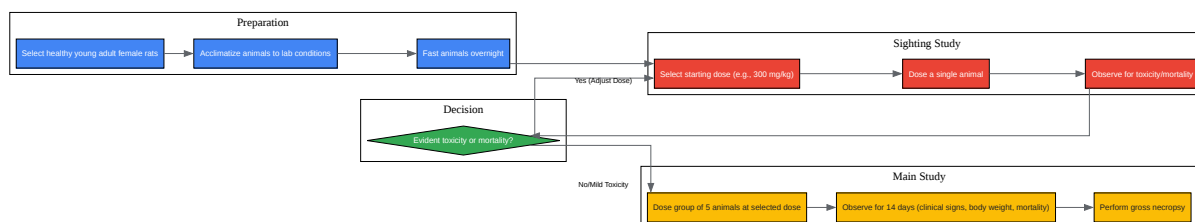
Reproductive and Developmental Toxicity Testing

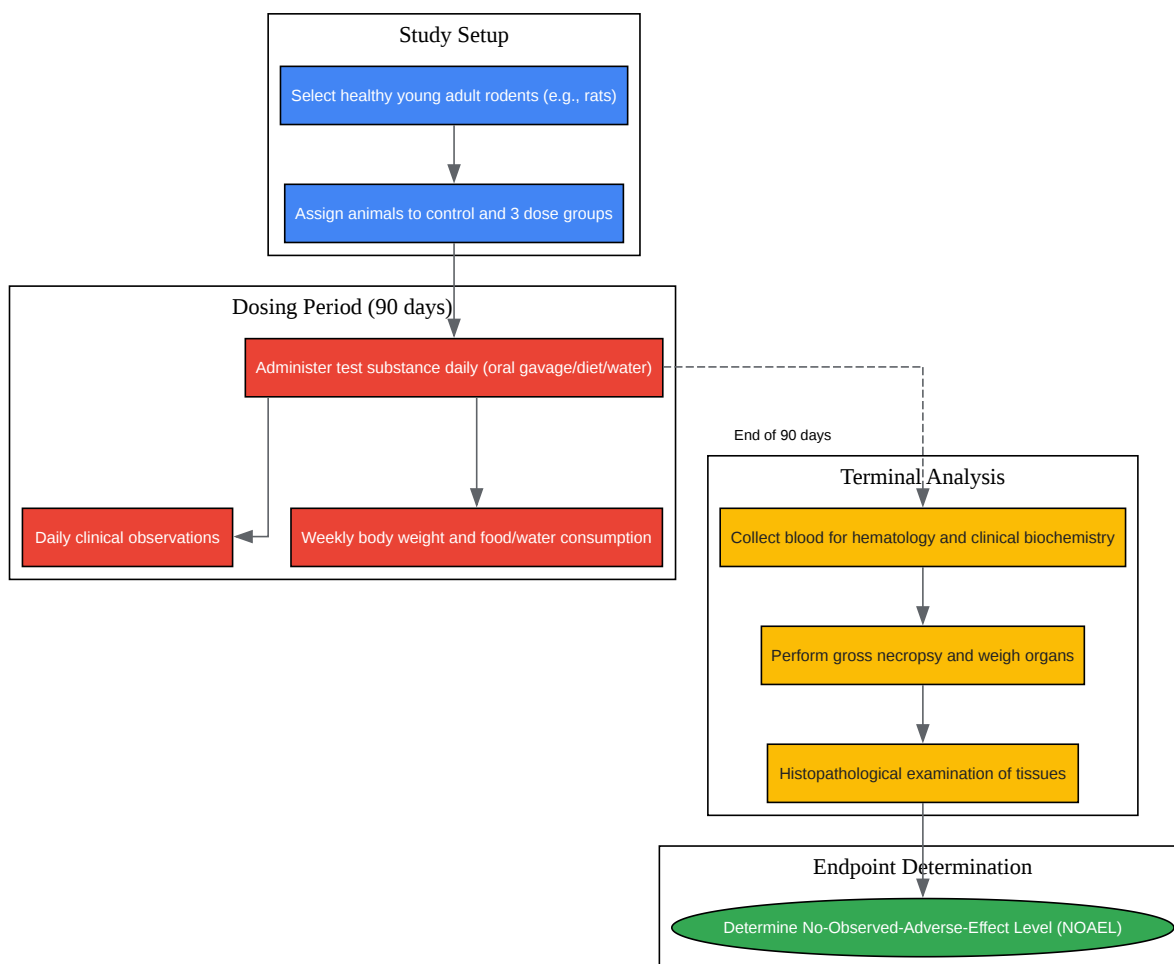
These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.

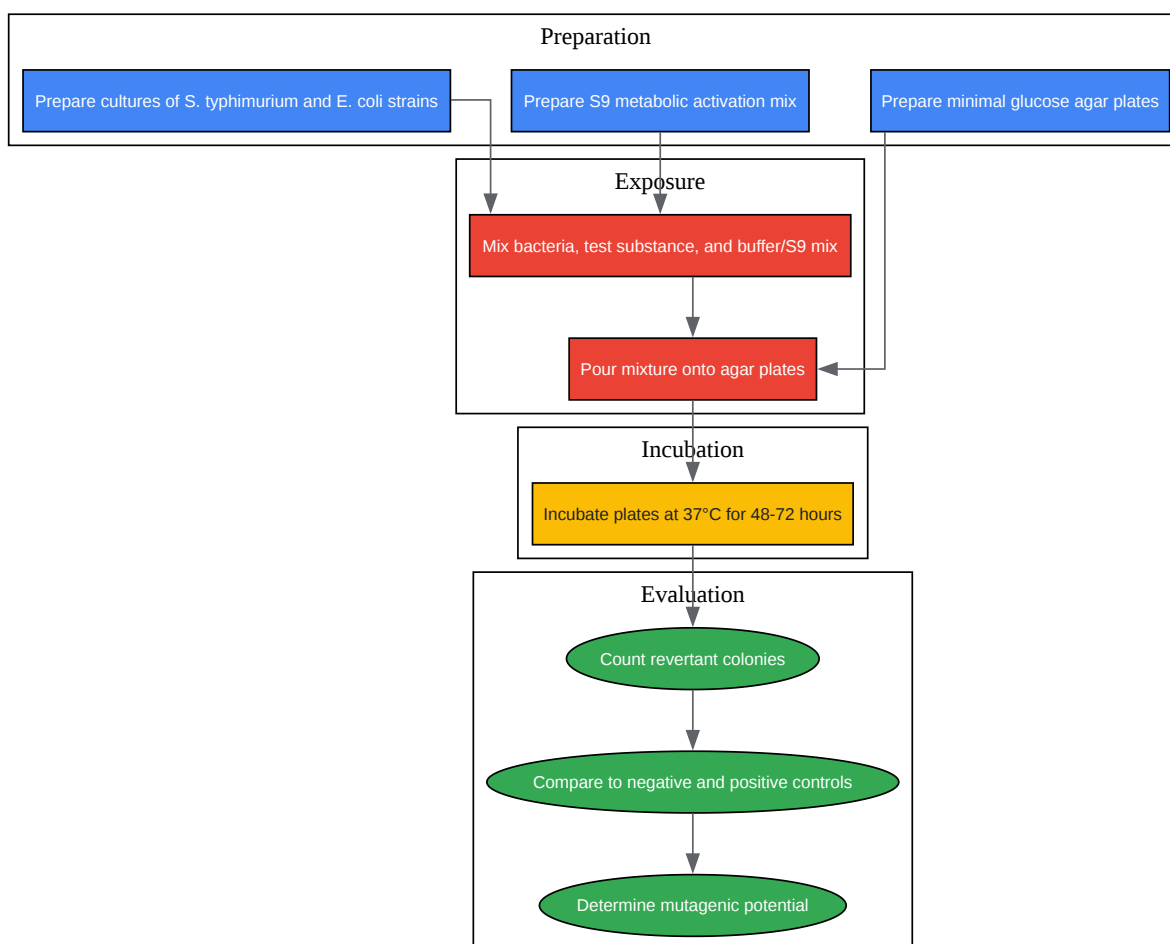
- **Reproductive/Developmental Toxicity Screening Test (OECD 421 & 422):** These screening tests provide initial information on the potential effects of a substance on reproduction and development. In these studies, the test substance is administered to male and female rodents before, during, and after mating. The effects on mating performance, fertility, gestation length, and the viability and growth of the offspring are evaluated.
- **Prenatal Developmental Toxicity Study (OECD 414):** In this study, pregnant female animals (usually rats or rabbits) are administered the test substance during the period of organogenesis. The dams are observed for signs of maternal toxicity. Shortly before the expected day of delivery, the fetuses are removed by caesarean section and examined for any external, visceral, and skeletal abnormalities.
- **Two-Generation Reproduction Toxicity Study (OECD 416):** This study provides a comprehensive assessment of the effects of a substance on all phases of the reproductive cycle. The test substance is administered to two generations of animals (P and F1). The effects on the reproductive performance of both generations and the growth and development of the F1 and F2 offspring are evaluated.

Visualizations

The following diagrams, generated using the DOT language, illustrate the workflows of key toxicological experiments.







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